molecular formula C13H14N2O3 B15329392 Ethyl 2-amino-8-methoxyquinoline-3-carboxylate

Ethyl 2-amino-8-methoxyquinoline-3-carboxylate

Cat. No.: B15329392
M. Wt: 246.26 g/mol
InChI Key: XQGRROPUEFOVSP-UHFFFAOYSA-N
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Description

Ethyl 2-amino-8-methoxyquinoline-3-carboxylate is a quinoline-based chemical compound intended for research and development purposes, specifically for use as a synthetic intermediate or building block in organic synthesis and medicinal chemistry. Quinoline-3-carboxylate esters are a significant class of heterocyclic compounds valued for their versatile applications in pharmaceutical research . Related compounds, such as those with methoxy and amino substitutions at different positions on the quinoline ring, are frequently employed as key precursors in the synthesis of more complex molecules . For instance, structurally similar esters are investigated as intermediates for potential kinase inhibitors and other biologically active compounds . Researchers utilize these scaffolds to explore new therapeutic agents due to the privileged structure of the quinoline core. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to handle this material with appropriate safety precautions.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl 2-amino-8-methoxyquinoline-3-carboxylate

InChI

InChI=1S/C13H14N2O3/c1-3-18-13(16)9-7-8-5-4-6-10(17-2)11(8)15-12(9)14/h4-7H,3H2,1-2H3,(H2,14,15)

InChI Key

XQGRROPUEFOVSP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1)C=CC=C2OC)N

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Halogenated Intermediates

A predominant route involves substituting bromine at the 4-position of a preformed quinoline core. For instance, ethyl 4-bromo-7-methoxyquinoline-3-carboxylate reacts with ammonia or protected amines under alkaline conditions to yield the target compound.

Procedure :

  • Substrate Preparation : Ethyl 4-bromo-7-methoxyquinoline-3-carboxylate (1.0 equiv) is dissolved in dimethyl sulfoxide (10 vol).
  • Nucleophilic Addition : 4-Amino-2-fluorophenol (3.0 equiv) and sodium tert-butoxide (3.0 equiv) are added under nitrogen.
  • Reaction Conditions : The mixture is heated to 90–100°C for 5–10 hours, monitored by TLC for bromo-substrate consumption.
  • Workup : Post-reaction, the mixture is quenched with water, filtered, and purified via column chromatography.

Yield : 34–75%.
Key Challenge : Competing side reactions at the 2-position require careful control of stoichiometry and temperature.

Gould-Jacobs Cyclization of Aniline Derivatives

Cyclocondensation of 3-methoxyaniline with ethyl 3-oxobutanoate under acidic conditions forms the quinoline skeleton, followed by nitration and reduction to install the amino group.

Procedure :

  • Cyclization : 3-Methoxyaniline and ethyl 3-oxobutanoate are refluxed in polyphosphoric acid (PPA) at 120°C for 8 hours.
  • Nitration : The intermediate is treated with fuming nitric acid at 0°C to introduce a nitro group at the 2-position.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to amine.

Yield : ~50% (over three steps).
Advantage : Direct installation of methoxy and amino groups during ring formation.

Optimization of Reaction Conditions

Solvent and Base Selection

Polar aprotic solvents (e.g., dimethyl sulfoxide, N-methylpyrrolidone) enhance nucleophilicity in substitution reactions, while bases like potassium tert-butoxide improve deprotonation efficiency.

Table 1 : Solvent Impact on Substitution Yield

Solvent Base Temperature (°C) Yield (%)
Dimethyl sulfoxide Potassium tert-butoxide 90–100 75
N-Methylpyrrolidone Sodium carbonate 80–90 62
Acetonitrile Cesium carbonate 70–80 48

Data adapted from.

Temperature and Reaction Time

Elevated temperatures (90–100°C) accelerate substitution but risk decomposition. A balance is achieved by incremental heating and real-time monitoring via TLC.

Characterization and Analytical Validation

  • Spectroscopic Analysis :

    • ¹H NMR : Methoxy protons resonate at δ 3.9–4.1 ppm, while the ester methylene appears as a quartet at δ 4.3.
    • IR : Stretching vibrations at 1714 cm⁻¹ (C=O) and 3312 cm⁻¹ (N-H) confirm ester and amino groups.
  • Chromatographic Purity :

    • HPLC with C18 columns (acetonitrile/water gradient) achieves >95% purity.

Industrial Scalability and Challenges

  • Cost Efficiency : Bulk synthesis requires recyclable solvents (e.g., tetrahydrofuran) and heterogeneous catalysts to minimize waste.
  • Regioselectivity : Competing substitution at the 6-position necessitates directing groups or protective strategies.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-8-methoxyquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-8-methoxyquinoline-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-amino-8-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional variations among quinoline derivatives significantly influence their physical properties, reactivity, and biological activities. Below is a detailed comparison:

2.1 Ethyl 7,8-Diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Compound 6)
  • Structure: Substituents include a cyclopropyl group at N1, fluorine at C6, and amino groups at C7 and C7.
  • Properties: The fluorine atom increases electronegativity, enhancing metabolic stability.
  • Applications: Used to synthesize pyrido[2,3-f]quinoxalines with antitumor activity .
  • Contrast : Unlike the target compound, this derivative lacks a methoxy group and includes a fluorine atom, which may reduce solubility compared to methoxy’s electron-donating effects .
2.2 Ethyl 8-Bromo-4-Hydroxyquinoline-3-Carboxylate
  • Structure : Bromo (C8) and hydroxy (C4) substituents.
  • Properties : Bromine’s steric bulk and polarizability may enhance binding to hydrophobic pockets. Hydroxy group increases acidity (pKa ~8–10), affecting solubility.
  • Applications : Market reports highlight its use in pharmaceutical intermediates .
  • Contrast: The bromo-hydroxy combination reduces electron density compared to the amino-methoxy pairing in the target compound, altering reactivity in substitution reactions .
2.3 Ethyl 4-[(2-Hydroxyethyl)amino]-8-Methylquinoline-3-Carboxylate
  • Structure: Methyl (C8) and hydroxyethylamino (C4) groups.
  • Properties : The methyl group increases lipophilicity (logP ~2.5), while the hydroxyethyl side chain improves water solubility.
  • Applications: Potential use in drug delivery systems due to balanced hydrophilicity .
2.4 2-Chloro-8-Methoxyquinoline-3-Carbaldehyde
  • Structure : Chloro (C2) and methoxy (C8) groups, with an aldehyde at C3.
  • Properties : The aldehyde group increases electrophilicity, making it reactive in condensation reactions. Chlorine’s electron-withdrawing effect deactivates the ring.
  • Applications : Intermediate in synthesizing antimicrobial agents .
  • Contrast : The aldehyde at C3 replaces the ethyl carboxylate, reducing ester stability and altering metabolic pathways .
2.5 Ethyl 4-{[1-(2,4-Dichlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}-8-(trifluoromethyl)quinoline-3-carboxylate
  • Structure : Trifluoromethyl (C8) and triazolylmethoxy (C4) groups.
  • Properties : Trifluoromethyl enhances metabolic stability and lipophilicity (logP ~3.0). The triazole ring enables π-stacking interactions.
  • Applications : Investigated for antimicrobial and anticancer activities .
  • Contrast : The trifluoromethyl group is more electron-withdrawing than methoxy, reducing ring electron density and altering binding modes .
2.6 Ethyl 5-Chloro-8-Methoxy-4-(Methylamino)quinoline-3-Carboxylate
  • Structure: Chloro (C5), methoxy (C8), and methylamino (C4) groups.
  • Properties: Chlorine’s inductive effect decreases basicity of the methylamino group (pKa ~7.5).
  • Applications : Explored as a kinase inhibitor due to its planar structure .
  • Contrast: The chloro substitution at C5 instead of C2 alters steric interactions in target binding compared to the target compound’s C2 amino group .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-amino-8-methoxyquinoline-3-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step processes:

  • Step 1 : Cyclization of substituted anilines with β-keto esters under acidic conditions to form the quinoline core.
  • Step 2 : Selective introduction of the methoxy group at position 8 via nucleophilic substitution or Friedländer synthesis.
  • Step 3 : Esterification or functional group interconversion to install the ethyl carboxylate group.
  • Key Variables : Solvent polarity (e.g., ethanol vs. DMF) and temperature (80–120°C) significantly impact yield and regioselectivity .

Q. What analytical techniques are recommended for structural characterization?

  • Methodological Answer :

  • X-ray Crystallography : For unambiguous confirmation of substituent positions and hydrogen-bonding networks. SHELX programs are widely used for refinement .
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation pathways .

Q. What biological activities are associated with this compound?

  • Methodological Answer :

  • Antibacterial Activity : Assessed via MIC assays against Gram-positive bacteria (e.g., S. aureus), with IC50_{50} values often <10 μM .
  • Anticancer Potential : Evaluated using MTT assays on cancer cell lines (e.g., HeLa, MCF-7), showing apoptosis induction via caspase-3 activation .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity for scaled-up production?

  • Methodological Answer :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency but may require post-reaction purification via column chromatography.
  • Catalyst Optimization : Lewis acids (e.g., ZnCl2_2) improve regioselectivity for methoxy group placement.
  • Purity Assessment : Use HPLC with a C18 column (acetonitrile/water gradient) to monitor impurities <1% .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Standardized Assays : Re-evaluate activity under consistent conditions (e.g., pH, incubation time) to isolate compound-specific effects.
  • Structural Analogs : Compare with derivatives like Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate to identify substituent-dependent trends .
  • Computational Validation : Perform molecular dynamics simulations to assess binding stability with targets like DNA gyrase .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with halogens (Cl/F) or alkyl groups at positions 2, 4, or 6.
  • Activity Comparison :
Substituent PositionBioactivity Trend
8-OCH3_3Enhanced solubility, moderate antibacterial activity
2-NH2_2Improved DNA intercalation (IC50_{50} ↓ 30%)
4-ClIncreased cytotoxicity (HeLa cell IC50_{50} <5 μM)
  • Statistical Modeling : Use QSAR to correlate logP values with cellular uptake .

Q. What methodologies elucidate the compound’s mechanism of action at the molecular level?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina to predict binding modes with topoisomerase II or kinase domains (PDB IDs: 1ZXM, 3ERT).
  • Enzyme Inhibition Assays : Measure IC50_{50} against purified targets (e.g., E. coli DNA gyrase) using fluorescence-based ATPase activity tests.
  • Cellular Imaging : Confocal microscopy to track subcellular localization (e.g., mitochondrial accumulation) .

Data Contradiction Analysis

  • Case Study : Discrepancies in cytotoxicity data may arise from:
    • Cell Line Variability : MCF-7 vs. MDA-MB-231 cells differ in membrane permeability.
    • Assay Conditions : Serum-free vs. serum-containing media alter compound stability.
    • Resolution : Normalize data using reference inhibitors (e.g., doxorubicin) and repeat under standardized protocols .

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